molecular formula C15H9BrO2 B3053413 6-Bromophenanthrene-9-carboxylic acid CAS No. 53581-38-7

6-Bromophenanthrene-9-carboxylic acid

Cat. No.: B3053413
CAS No.: 53581-38-7
M. Wt: 301.13 g/mol
InChI Key: UEWHMHUEUVHQQH-UHFFFAOYSA-N
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Description

6-Bromophenanthrene-9-carboxylic acid is a chemical compound with the molecular formula C15H9BrO2 . It has a molecular weight of 301.13 . It is used for research purposes .

Scientific Research Applications

Fluorescence Probe for Palladium Detection

6-Bromophenanthrene-9-carboxylic acid and its derivatives have been explored for their application in the detection of palladium. Qin et al. (2016) utilized 9-bromophenanthrene as a fluorescence probe for determining trace amounts of palladium. The reaction exhibits excellent selectivity and specificity, making it suitable for routine determination of palladium in various samples, including lake water and surface soil (Qin et al., 2016).

Synthesis of Phenanthrene and Alkaloids

Wang et al. (2008) demonstrated the use of Iron(III) chloride to synthesize polymethoxy-substituted phenanthrene-9-carboxylic acid. This method offers a practical route for synthesizing phenanthrene, which is crucial in the total synthesis of various alkaloids, including tylophorine and antofine (Wang et al., 2008).

Intramolecular Coupling in Synthesis

Ji et al. (2014) explored the intramolecular oxidative coupling of phenyl acrylic acids, a method providing an efficient synthesis of polymethoxy-substituted phenanthrene-9-carboxylic acids. These acids are key intermediates in the synthesis of tylophora alkaloids and their analogs (Ji et al., 2014).

Carboxylation with Carbon Dioxide

Suzuki et al. (2002) reported the direct and regioselective carboxylation of aromatic compounds with carbon dioxide, including phenanthrene, using a Lewis acid. This method yields phenanthrenecarboxylic acid efficiently, demonstrating an environmentally friendly approach (Suzuki et al., 2002).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process, conducted in an ionic liquid, showcases an innovative approach to obtaining carboxylic acids, including those related to this compound (Feng et al., 2010).

Mechanism of Action

The mechanism of action of 6-Bromophenanthrene-9-carboxylic acid is not explicitly mentioned in the search results. The mechanism of action generally refers to how a compound interacts with a biological system, which may not be applicable in this context as the compound is used for research purposes .

Properties

IUPAC Name

6-bromophenanthrene-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)15(17)18/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWHMHUEUVHQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302490
Record name 6-bromophenanthrene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53581-38-7
Record name MLS000766161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromophenanthrene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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